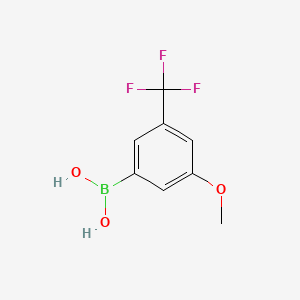
3-Methoxy-5-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a crystalline powder with a molecular formula of C8H8BF3O3 . It is white to off-white in color .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: COC1=CC(=CC(=C1)C(F)(F)F)B(O)O . The InChI Key is GKEMDZIGTOAZRK-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methoxy-5-(trifluoromethyl)phenylboronic acid are not detailed in the retrieved sources, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.96 g/mol . It appears as a crystalline powder and has a melting point range of 157°C to 162°C . Its boiling point is 318.3 °C (760 mm Hg) .Wissenschaftliche Forschungsanwendungen
Medizin: Arzneimittelsynthese und -entwicklung
3-Methoxy-5-(Trifluormethyl)phenylboronsäure: wird in der pharmazeutischen Industrie zur Synthese verschiedener Arzneimittelmoleküle eingesetzt. Ihre Boronsäuregruppe spielt eine wichtige Rolle bei Suzuki-Kupplungsreaktionen, die entscheidend für die Herstellung komplexer, biologisch aktiver Verbindungen sind. Diese Reaktion wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt, was zur Bildung neuer Therapeutika führt .
Materialwissenschaften: Herstellung fortschrittlicher Materialien
In den Materialwissenschaften findet diese Verbindung Anwendung bei der Entwicklung von fluorierten aromatischen Poly(Ether-Amiden). Diese Materialien zeichnen sich durch außergewöhnliche thermische Stabilität und chemische Beständigkeit aus, wodurch sie sich für Hochleistungsanwendungen eignen . Die Trifluormethylgruppe in der Verbindung verleiht einzigartige elektronische Eigenschaften, die für die Herstellung fortschrittlicher elektronischer Materialien vorteilhaft sind.
Analytische Chemie: Chromatographie und Spektroskopie
This compound: wird in der analytischen Chemie für chromatographische Trennverfahren eingesetzt. Sie kann bei der Reinigung komplexer Gemische helfen und die Detektion spezifischer Moleküle in der spektroskopischen Analyse aufgrund ihrer besonderen chemischen Struktur verbessern .
Organische Synthese: Katalysator und Zwischenprodukt
Diese Verbindung dient als Katalysator und Zwischenprodukt in der organischen Synthese. Sie ist an Kreuzkupplungsreaktionen beteiligt, die für die Herstellung einer Vielzahl organischer Strukturen unerlässlich sind. Das Vorhandensein der Boronsäuregruppe ermöglicht die Teilnahme an katalytischen Zyklen und erleichtert die Bildung von Kohlenstoff-Heteroatom-Bindungen .
Landwirtschaft: Entwicklung von Pestiziden
Obwohl direkte Anwendungen in der Landwirtschaft nicht umfassend dokumentiert sind, könnten Verbindungen wie This compound für die Entwicklung neuartiger Pestizide untersucht werden. Ihre strukturellen Eigenschaften könnten genutzt werden, um Verbindungen zu schaffen, die mit spezifischen biologischen Zielstrukturen in Schädlingen interagieren können .
Safety and Hazards
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . These reactions are crucial in the synthesis of biologically active molecules .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent bonds with various biological targets .
Result of Action
The compound’s involvement in various chemical reactions suggests it may play a role in the synthesis of biologically active molecules .
Biochemische Analyse
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups between reactants .
Cellular Effects
The effects of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound may influence cellular metabolism by participating in reactions that modify cellular components, although specific studies on its cellular effects are limited .
Molecular Mechanism
At the molecular level, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid exerts its effects through the formation of covalent bonds with organic halides in the presence of palladium catalystsThe compound’s ability to participate in these reactions is due to its boronic acid functional group, which can form stable complexes with palladium .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid are important considerations. The compound is generally stable under standard storage conditions but may degrade over time when exposed to moisture or high temperatures. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests it can be used reliably in various biochemical experiments .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid in animal models are limited. Like other boronic acids, it is expected that the compound may exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects. Detailed studies are needed to determine the specific dosage effects and any associated toxicity in animal models .
Transport and Distribution
The transport and distribution of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid within cells and tissues are not extensively studied. It is possible that the compound interacts with transporters or binding proteins that facilitate its movement within biological systems. The localization and accumulation of the compound may depend on its chemical properties and interactions with cellular components .
Eigenschaften
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMDZIGTOAZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660239 | |
| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-97-7 | |
| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


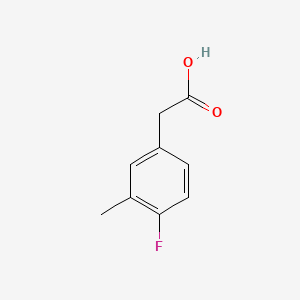
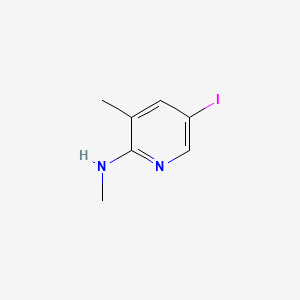
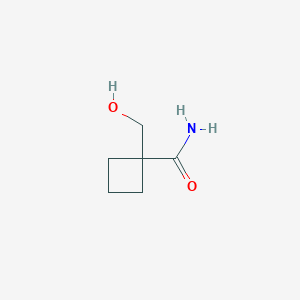
![methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1387853.png)


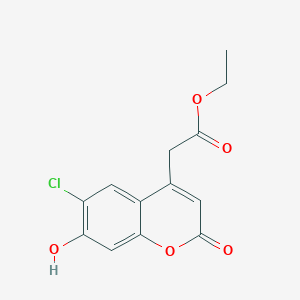
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)
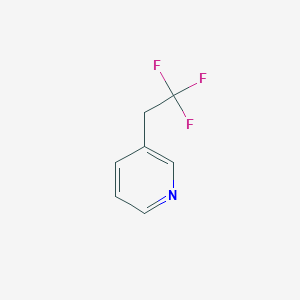
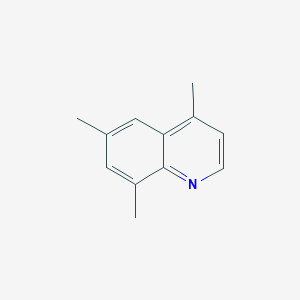

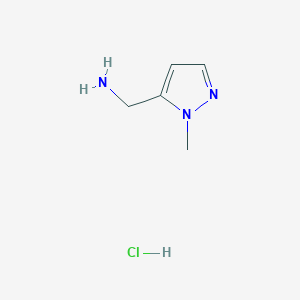
![Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine](/img/structure/B1387865.png)

